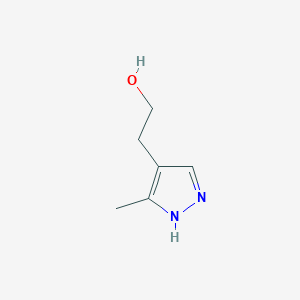

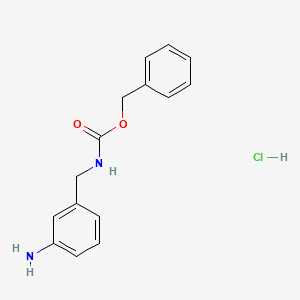

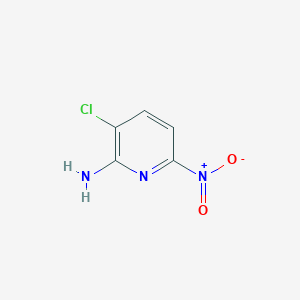

![molecular formula C19H28N2O2 B1465178 Tert-butyl ((3-benzyl-3-azabicyclo[3.2.0]heptan-1-yl)methyl)carbamate CAS No. 171906-61-9](/img/structure/B1465178.png)

Tert-butyl ((3-benzyl-3-azabicyclo[3.2.0]heptan-1-yl)methyl)carbamate

説明

Tert-butyl ((3-benzyl-3-azabicyclo[3.2.0]heptan-1-yl)methyl)carbamate is a chemical compound with the CAS Number: 2445800-59-7 . It has a molecular weight of 240.35 .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold has been applied in the synthesis of tropane alkaloids . This involves the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold .Molecular Structure Analysis

The molecular structure of Tert-butyl ((3-benzyl-3-azabicyclo[3.2.0]heptan-1-yl)methyl)carbamate is complex, featuring a bicyclic scaffold. The InChI code for a similar compound, tert-butyl (2- (3-azabicyclo [3.2.0]heptan-1-yl)ethyl)carbamate, is 1S/C13H24N2O2/c1-12 (2,3)17-11 (16)15-7-6-13-5-4-10 (13)8-14-9-13/h10,14H,4-9H2,1-3H3, (H,15,16) .科学的研究の応用

Synthesis of Tropane Alkaloids

The compound serves as a precursor in the stereoselective synthesis of tropane alkaloids . These alkaloids are a class of bicyclic compounds that include atropine and cocaine, with a wide array of biological activities. The enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which is central to tropane alkaloids, is a significant area of research .

Medicinal Chemistry

In medicinal chemistry, the compound’s structure allows for the creation of molecules with a defined three-dimensional orientation. This is crucial for the development of new pharmaceuticals where the precise positioning of functional groups can affect the drug’s efficacy and safety .

Organic Synthesis

This compound can be used in organic synthesis to create structurally unique compounds that exhibit diverse chemistry. It’s particularly valuable for reactions that release strain in small, strained rings, which are prevalent in many pharmaceuticals .

Bioisostere Development

Researchers use this compound to develop bioisosteres—molecules that can mimic the biological properties of another while offering different physical and chemical properties. This is particularly useful in drug design to improve pharmacokinetic and pharmacodynamic profiles .

Cytotoxic Activity

The compound has been used in the synthesis of intermediates like ®-tert-butyl (1-hydroxybut-3-yn-2-yl) carbamate, which shows cytotoxic activity against various human carcinoma cell lines. This highlights its potential in cancer research and treatment .

Stereoselective Synthesis

It plays a role in the stereoselective synthesis of complex molecules. The ability to control stereochemistry is vital for the production of compounds with the desired biological activity .

作用機序

Target of Action

The primary target of Tert-butyl ((3-benzyl-3-azabicyclo[32It’s worth noting that the compound contains an 8-azabicyclo[321]octane scaffold, which is the central core of the family of tropane alkaloids . Tropane alkaloids are known to interact with various biological targets, including neurotransmitter receptors and ion channels .

Mode of Action

The specific mode of action for Tert-butyl ((3-benzyl-3-azabicyclo[32Compounds with similar structures, such as tropane alkaloids, typically exert their effects by binding to their target receptors and modulating their activity .

Biochemical Pathways

The exact biochemical pathways affected by Tert-butyl ((3-benzyl-3-azabicyclo[32Tropane alkaloids, which share a similar structural core, are known to influence a wide array of biological activities . These can include the modulation of neurotransmitter systems, which can have downstream effects on various physiological processes .

Result of Action

The specific molecular and cellular effects of Tert-butyl ((3-benzyl-3-azabicyclo[32Based on its structural similarity to tropane alkaloids, it may be hypothesized that the compound could have a range of potential effects depending on its specific target .

特性

IUPAC Name |

tert-butyl N-[(3-benzyl-3-azabicyclo[3.2.0]heptan-1-yl)methyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28N2O2/c1-18(2,3)23-17(22)20-13-19-10-9-16(19)12-21(14-19)11-15-7-5-4-6-8-15/h4-8,16H,9-14H2,1-3H3,(H,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POJQCEIJSJPWMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC12CCC1CN(C2)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl ((3-benzyl-3-azabicyclo[3.2.0]heptan-1-yl)methyl)carbamate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

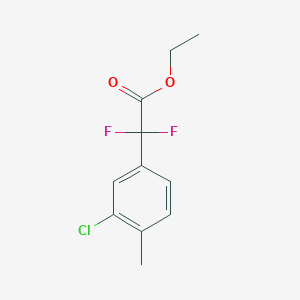

![cis-3-[2-(2-Chlorophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid](/img/structure/B1465097.png)

![5,6-dihydro-4H-thieno[2,3-c]pyrrole](/img/structure/B1465117.png)